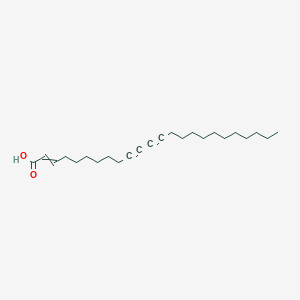
Tetracos-2-ene-10,12-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracos-2-ene-10,12-diynoic acid is an organic compound with the molecular formula C24H38O2 It is characterized by the presence of a carboxylic acid group, a double bond at the second carbon, and two triple bonds at the tenth and twelfth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-2-ene-10,12-diynoic acid typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne groups. This can be achieved through the reaction of appropriate alkyl halides with acetylene in the presence of a strong base such as sodium amide.
Formation of the Double Bond: The double bond at the second carbon can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a primary alcohol or aldehyde to form the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to selectively hydrogenate specific bonds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tetracos-2-ene-10,12-diynoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the alkyne groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenation reagents such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Tetracos-2-ene-10,12-diynoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetracos-2-ene-10,12-diynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Hexacos-2-ene-10,12-diynoic acid: Similar structure but with two additional carbon atoms.
Octacos-2-ene-10,12-diynoic acid: Similar structure but with four additional carbon atoms.
Docos-2-ene-10,12-diynoic acid: Similar structure but with two fewer carbon atoms.
Properties
CAS No. |
106100-32-7 |
|---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
tetracos-2-en-10,12-diynoic acid |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-11,16-21H2,1H3,(H,25,26) |
InChI Key |
JJARSNDJNJLJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CC#CCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















